molecular formula C21H21N5O2 B4360970 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Cat. No.: B4360970
M. Wt: 375.4 g/mol
InChI Key: PXNNKZJKWHAUCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a combination of benzimidazole, pyrazole, and phenoxy moieties

Preparation Methods

The synthesis of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling with the phenoxy moiety. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as 1,4-dioxane .

Chemical Reactions Analysis

1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. The benzimidazole and pyrazole moieties are known for their biological activities, making this compound a promising candidate for drug development .

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets in the body. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall pharmacological effects .

Comparison with Similar Compounds

Similar compounds include other benzimidazole and pyrazole derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of 1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE.

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-14-8-9-19(15(2)12-14)28-13-26-11-10-17(24-26)20(27)23-21-22-16-6-4-5-7-18(16)25(21)3/h4-12H,13H2,1-3H3,(H,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNNKZJKWHAUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=NC4=CC=CC=C4N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
1-[(2,4-DIMETHYLPHENOXY)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.